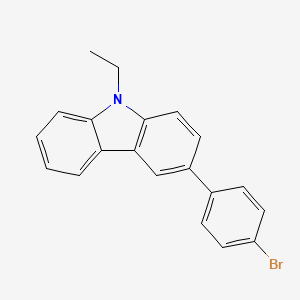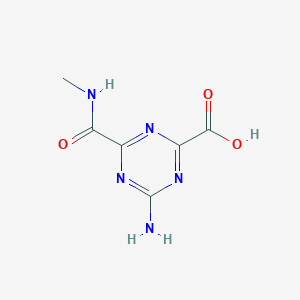
4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid typically involves the reaction of cyanuric chloride with methylamine and ammonia. The reaction proceeds through a series of nucleophilic substitutions, resulting in the formation of the desired triazine derivative. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carbamoyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the amino and carbamoyl groups.
Substitution: Substituted triazine derivatives with various functional groups.
科学的研究の応用
4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-Amino-6-chloro-1,3,5-triazine-2-carboxylic acid
- 4-Amino-6-ethyl-1,3,5-triazine-2-carboxylic acid
- 4-Amino-6-(ethylcarbamoyl)-1,3,5-triazine-2-carboxylic acid
Uniqueness
4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylcarbamoyl group enhances its solubility and reactivity, making it a valuable compound for various applications. Additionally, its ability to undergo diverse chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties.
特性
CAS番号 |
61481-38-7 |
|---|---|
分子式 |
C6H7N5O3 |
分子量 |
197.15 g/mol |
IUPAC名 |
4-amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid |
InChI |
InChI=1S/C6H7N5O3/c1-8-4(12)2-9-3(5(13)14)11-6(7)10-2/h1H3,(H,8,12)(H,13,14)(H2,7,9,10,11) |
InChIキー |
WRGLAWVBICQBIO-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC(=NC(=N1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




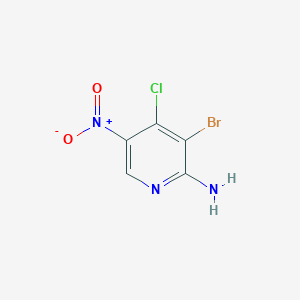
![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)
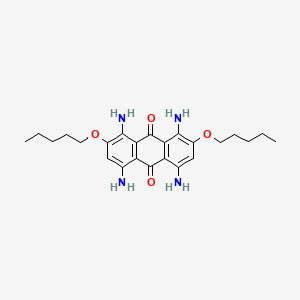
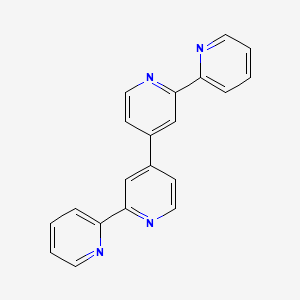
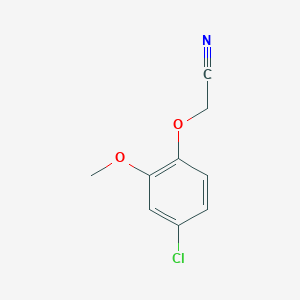

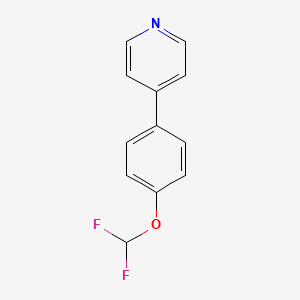
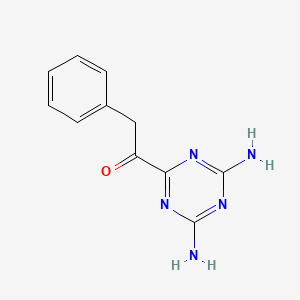
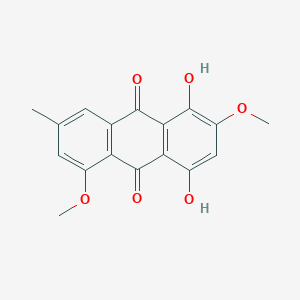
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)
